molecular formula C7H8OS2 B14621193 S-ethyl thiophene-2-carbothioate CAS No. 59020-95-0

S-ethyl thiophene-2-carbothioate

Cat. No.: B14621193
CAS No.: 59020-95-0
M. Wt: 172.3 g/mol
InChI Key: PDQHXYFSXUGXLE-UHFFFAOYSA-N
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Description

S-ethyl thiophene-2-carbothioate: is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-ethyl thiophene-2-carbothioate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. Another common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-ethyl thiophene-2-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Scientific Research Applications

Chemistry: S-ethyl thiophene-2-carbothioate is used as a building block in the synthesis of more complex thiophene derivatives. These derivatives have applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Biology and Medicine: Thiophene derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. They are being investigated for their ability to inhibit various biological targets, including enzymes and receptors .

Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the development of insecticides. Their unique chemical properties make them suitable for various applications in material science .

Mechanism of Action

The mechanism of action of S-ethyl thiophene-2-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: S-ethyl thiophene-2-carbothioate stands out due to its unique structural features, such as the presence of an ethyl group and a carbothioate moiety.

Properties

CAS No.

59020-95-0

Molecular Formula

C7H8OS2

Molecular Weight

172.3 g/mol

IUPAC Name

S-ethyl thiophene-2-carbothioate

InChI

InChI=1S/C7H8OS2/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3

InChI Key

PDQHXYFSXUGXLE-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C1=CC=CS1

Origin of Product

United States

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